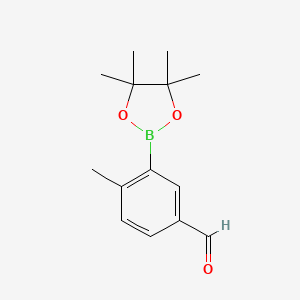

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Description

Crystallographic Analysis and Molecular Geometry

The crystallographic characterization of tetramethyl-dioxaborolan-substituted benzaldehyde derivatives provides crucial insights into the molecular geometry and packing arrangements of these compounds. Based on structural studies of closely related compounds, these molecules consistently adopt nearly planar conformations, with the aromatic ring system maintaining planarity despite the presence of bulky substituents. The tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly referred to as the pinacol boronic ester, exhibits a characteristic five-membered ring structure where the boron atom is tetrahedrally coordinated to two oxygen atoms from the dioxaborolane ring.

Crystal packing analysis of related benzaldehyde-boronic ester derivatives reveals the formation of supramolecular networks through various intermolecular interactions. The crystal structures demonstrate that these compounds organize into two-dimensional networks, with molecules forming centrosymmetric pairs through dipole-dipole interactions and pi-pi stacking arrangements. The presence of the methyl substituent in the 4-position of this compound would be expected to influence the crystal packing through additional hydrophobic interactions and steric considerations.

The molecular geometry is further characterized by the spatial arrangement of the functional groups, where the aldehyde carbonyl group and the boronic ester moiety are positioned in a meta relationship on the benzene ring. This positioning creates a unique electronic environment where the electron-withdrawing effects of both the aldehyde and the boronic ester group can influence the overall molecular properties. The tetramethyl groups of the dioxaborolane ring provide steric protection to the boron center while maintaining the stability of the boronic ester functionality under ambient conditions.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic identification of this compound relies on multiple analytical techniques that provide complementary structural information. Nuclear Magnetic Resonance spectroscopy serves as the primary tool for structural elucidation, where the proton Nuclear Magnetic Resonance spectrum would be expected to show characteristic signals for the aromatic protons, the aldehyde proton, the methyl substituent, and the tetramethyl groups of the dioxaborolane ring. The aldehyde proton typically appears as a distinctive singlet in the downfield region around 9.5-10.0 parts per million, while the aromatic protons exhibit complex coupling patterns dependent on their substitution environment.

The carbon-13 Nuclear Magnetic Resonance spectrum provides additional structural confirmation through the identification of carbonyl carbon signals and the quaternary carbon atoms associated with the dioxaborolane ring system. The boronic ester carbon directly attached to boron typically appears at characteristic chemical shifts that can be distinguished from other aromatic carbons. The tetramethyl groups of the dioxaborolane ring generate distinctive signals in both proton and carbon-13 Nuclear Magnetic Resonance spectra, appearing as sharp singlets due to their equivalent chemical environments.

Infrared spectroscopy contributes valuable functional group identification through characteristic absorption bands. The aldehyde carbonyl stretch typically appears around 1700-1720 wavenumbers, while the boron-oxygen bonds of the dioxaborolane ring system exhibit characteristic absorptions in the 1200-1400 wavenumber region. Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak at mass-to-charge ratio 246 would confirm the molecular formula, while characteristic fragmentation patterns involving loss of the dioxaborolane ring system or aldehyde functionality provide additional structural evidence.

Comparative Analysis with Ortho/Meta/Para Isomeric Derivatives

The comparative analysis of this compound with its non-methylated positional isomers reveals significant differences in physical properties and structural characteristics. The para-substituted isomer, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, exhibits distinct crystalline properties with a melting point of 61°C and appears as a white to yellow crystalline powder. In contrast, the ortho-substituted isomer, 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, demonstrates different physical characteristics, existing as a yellow liquid under standard conditions.

| Compound | CAS Number | Molecular Formula | Molecular Weight | Physical Form | Melting Point |

|---|---|---|---|---|---|

| This compound | 847560-50-3 | C₁₄H₁₉BO₃ | 246.110 | Not specified | Not specified |

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | 128376-64-7 | C₁₃H₁₇BO₃ | 232.09 | Crystalline powder | 61°C |

| 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | 380151-86-0 | C₁₃H₁₇BO₃ | 232.09 | White to light yellow powder | 50-55°C |

| 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | 380151-85-9 | C₁₃H₁₇BO₃ | 232.09 | Yellow liquid | Not applicable |

The meta-substituted isomer, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, demonstrates intermediate properties with a melting point range of 50-55°C and appears as a white to light yellow crystalline material. These variations in physical properties reflect the influence of substitution patterns on intermolecular interactions and crystal packing arrangements. The presence of the additional methyl group in the target compound increases the molecular weight by 14 mass units compared to the non-methylated isomers, which may contribute to altered crystallization behavior and thermal properties.

The electronic effects of the different substitution patterns create distinct reactivity profiles among these isomers. The ortho-substituted derivative experiences significant steric interaction between the aldehyde and boronic ester groups, which may influence both its conformational preferences and chemical reactivity. The para-substituted isomer benefits from electronic conjugation between the electron-donating boronic ester group and the electron-withdrawing aldehyde, creating a push-pull electronic system. The meta-substituted isomer, serving as the core structure for the methylated target compound, represents an intermediate case where steric interactions are minimized while maintaining synthetic versatility.

Properties

IUPAC Name |

4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO3/c1-10-6-7-11(9-16)8-12(10)15-17-13(2,3)14(4,5)18-15/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUIMXIDOSHHWCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the reaction of 4-methylbenzaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The typical reaction conditions include:

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Catalyst: Palladium(II) acetate (Pd(OAc)2) or palladium(0) complexes

Ligand: Triphenylphosphine (PPh3) or similar phosphine ligands

Temperature: 80-100°C

Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether

Substitution: Aryl halides, palladium catalysts, and bases like potassium carbonate (K2CO3)

Major Products

Oxidation: 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Reduction: 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol

Substitution: Biaryl compounds with various substituents

Scientific Research Applications

Organic Synthesis

Reagent in Cross-Coupling Reactions:

One of the primary applications of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is as a boronic acid derivative in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, making it invaluable for synthesizing biaryl compounds used in pharmaceuticals and agrochemicals .

Synthesis of Complex Molecules:

The compound can also serve as an intermediate in the synthesis of more complex organic molecules. For instance, it can be utilized to create various functionalized aromatic compounds that are essential in developing new materials and drugs .

Medicinal Chemistry

Anticancer Agents:

Research indicates that derivatives of this compound exhibit potential anticancer properties. By modifying its structure through various synthetic routes, researchers have been able to develop compounds that selectively target cancer cells while minimizing effects on healthy tissues .

Drug Development:

The compound's ability to form stable complexes with certain biomolecules makes it a candidate for drug development. Its boron-containing structure can enhance the pharmacokinetic properties of drugs by improving solubility and bioavailability .

Materials Science

Polymer Chemistry:

In materials science, this compound is explored for its role in synthesizing polymeric materials. The incorporation of boron into polymer backbones can lead to materials with enhanced thermal stability and mechanical properties .

Nanomaterials:

The compound has been investigated for use in the synthesis of nanomaterials. Its unique chemical properties allow it to act as a precursor for boron-doped carbon nanostructures that exhibit interesting electronic and optical properties suitable for applications in sensors and energy storage devices .

Case Studies

Mechanism of Action

The mechanism of action of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde primarily involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include:

Transmetalation: Transfer of the boronic ester group to the palladium catalyst

Reductive Elimination: Formation of the carbon-carbon bond between the aryl groups

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with key analogues:

Reactivity and Functional Group Influence

Electron-Donating vs. Electron-Withdrawing Groups :

- The methyl group at the 4-position in the target compound slightly donates electrons, enhancing the stability of intermediates during cross-coupling reactions compared to unsubstituted analogues like 4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzaldehyde .

- Chloro and ethoxy substituents (e.g., in 5-chloro-3-ethoxy-...benzaldehyde) introduce steric hindrance and electron-withdrawing effects, reducing coupling efficiency but enabling regioselective transformations .

- Thiophene-based analogues exhibit altered electronic properties due to sulfur's polarizability, making them suitable for optoelectronic applications .

Aldehyde Reactivity :

The aldehyde group in all listed compounds allows for nucleophilic additions (e.g., formation of imines or hydrazones). However, methoxy-substituted derivatives (e.g., 2,4-dimethoxy-...benzaldehyde) show reduced electrophilicity due to resonance stabilization, requiring harsher conditions for reactions .

Biological Activity

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound that has garnered attention in various fields of research, particularly in organic synthesis and pharmaceutical development. Its unique structure allows it to interact with biological systems in significant ways, making it a subject of interest for drug discovery and material science.

The molecular formula of this compound is , with a molecular weight of approximately 219.09 g/mol. The compound is characterized by the presence of a dioxaborolane moiety which contributes to its reactivity and biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its potential as a pharmaceutical agent and its role in organic synthesis.

1. Antiviral Activity

Recent studies have indicated that derivatives of benzaldehyde compounds exhibit antiviral properties. In particular, compounds similar to this compound have been shown to inhibit viral replication effectively. For instance:

- A study reported that certain benzaldehyde derivatives demonstrated significant inhibitory effects on Hepatitis C virus (HCV) replication with EC50 values below 50 nM .

2. Anticancer Potential

Research has also highlighted the anticancer potential of compounds containing the dioxaborolane structure. For example:

- A related compound demonstrated an IC50 value of 0.126 μM against breast cancer cell lines (MDA-MB-231), indicating potent growth inhibition while showing reduced toxicity towards normal cells .

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes:

- In vitro studies have shown that it can inhibit CYP3A4 and other cytochrome P450 enzymes at varying concentrations. The time-dependent inhibition observed suggests potential implications for drug-drug interactions .

Case Studies

Several case studies have been conducted to assess the biological activity and safety profile of this compound:

Applications

The versatility of this compound extends beyond biological activity:

Q & A

Q. What are the standard synthetic routes for 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or modified condensation reactions. For example:

- Suzuki Coupling : Reacting aryl halides with boronate esters using Pd catalysts (e.g., Na₂CO₃ as base, THF/H₂O solvent) yields the target compound .

- Debus-Radziszewski Reaction : A three-component reaction involving aldehydes, amines, and ketones (e.g., 76% yield achieved with thiophene analogs) .

- General Procedure A : Low yields (27%) reported when using column chromatography (hexanes/EtOAc + 0.25% Et₃N) for purification .

Q. How is the compound characterized post-synthesis?

Key techniques include:

- ¹H NMR : Aromatic protons (δ 7.73–7.69 ppm) and Bpin methyl groups (δ 1.24 ppm) confirm structure .

- HRMS : Matches observed [M+H]⁺ (e.g., 441.09 vs. calculated 440.09) .

- X-ray Crystallography : SHELX software refines crystal structures, critical for resolving stereochemistry .

- Elemental Analysis : Validates purity (>97%) when commercial data is unavailable .

Q. What are common applications in cross-coupling reactions?

The boronate ester enables:

- Biaryl Synthesis : Suzuki-Miyaura couplings to form conjugated polymers for sensors .

- Functionalization : Aldehyde groups undergo condensation (e.g., with amines) to create imines or hydrazones .

Advanced Questions

Q. How can researchers address low yields in Suzuki-Miyaura couplings using this compound?

- Catalyst Optimization : Use Pd(PPh₃)₄ or SPhos ligands for sterically hindered substrates .

- Base Selection : NaOH/CTAB in THF/H₂O improves solubility and reaction rates (48% yield reported) .

- Purification : Gradient elution with Et₃N minimizes boronate hydrolysis .

Q. How to design experiments to assess purity when commercial analytical data is unavailable?

- Multi-Technique Validation : Combine ¹H NMR (integration of impurities), HPLC (retention time matching), and HRMS .

- Control Reactions : Test reactivity in model couplings (e.g., with 4-bromotoluene) to confirm functional group integrity .

Q. What strategies prevent aldehyde group interference during boronate-mediated reactions?

- Protection : Convert aldehydes to acetals or oximes before coupling .

- Selective Conditions : Use mild bases (e.g., K₂CO₃) to avoid aldehyde oxidation .

Q. How is this compound utilized in fluorescent probes or sensors?

- Conjugated Polymers : The aldehyde participates in Schiff base formations for ROS-responsive materials .

- Protein Modification : Boronate esters enable H₂O₂-triggered drug release (e.g., RNase A reactivation in cancer cells) .

Q. What safety protocols are critical for handling this compound?

- Inert Atmosphere : Conduct reactions under N₂/Ar to prevent boronate hydrolysis .

- PPE : Gloves, goggles, and lab coats are mandatory; waste must be treated as hazardous .

Q. What challenges arise in crystallographic analysis of this compound?

Q. How does the compound enable ROS-responsive applications in drug delivery?

- H₂O₂ Cleavage : Boronate esters degrade under oxidative stress, releasing active drugs (e.g., RNase A restored in tumor cells) .

Data Contradiction Analysis

Example : Discrepancies in reported yields (27% vs. 76%) arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.